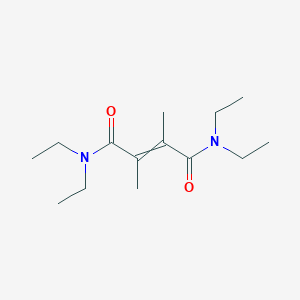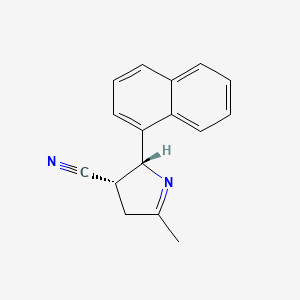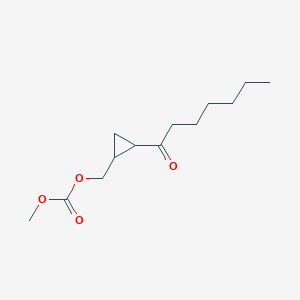
(2-Heptanoylcyclopropyl)methyl methyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Heptanoylcyclopropyl)methyl methyl carbonate is an organic compound characterized by a cyclopropyl ring substituted with a heptanoyl group and a methyl carbonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Heptanoylcyclopropyl)methyl methyl carbonate typically involves multiple steps, starting with the preparation of the cyclopropyl ring. One common method is the cyclopropanation of an alkene using a carbenoid reagent. The heptanoyl group can be introduced via Friedel-Crafts acylation, where an acyl chloride reacts with the cyclopropyl ring in the presence of a Lewis acid catalyst. Finally, the methyl carbonate group can be added through a transesterification reaction involving methyl chloroformate and a suitable alcohol under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for cyclopropanation and acylation steps, as well as the employment of more efficient catalysts and solvents to enhance yield and reduce production costs .
化学反应分析
Types of Reactions
(2-Heptanoylcyclopropyl)methyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2-Heptanoylcyclopropyl)methyl methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
作用机制
The mechanism of action of (2-Heptanoylcyclopropyl)methyl methyl carbonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and influence cellular processes .
相似化合物的比较
Similar Compounds
- (2-Heptanoylcyclopropyl)methyl ethyl carbonate
- (2-Heptanoylcyclopropyl)methyl propyl carbonate
- (2-Heptanoylcyclopropyl)methyl butyl carbonate
Uniqueness
(2-Heptanoylcyclopropyl)methyl methyl carbonate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interactions with molecular targets .
属性
CAS 编号 |
90075-12-0 |
|---|---|
分子式 |
C13H22O4 |
分子量 |
242.31 g/mol |
IUPAC 名称 |
(2-heptanoylcyclopropyl)methyl methyl carbonate |
InChI |
InChI=1S/C13H22O4/c1-3-4-5-6-7-12(14)11-8-10(11)9-17-13(15)16-2/h10-11H,3-9H2,1-2H3 |
InChI 键 |
NNKZIKZDBJOQHC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)C1CC1COC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



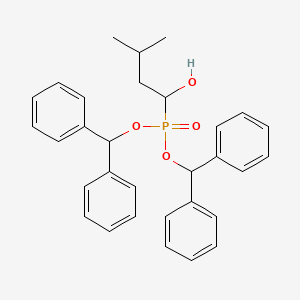
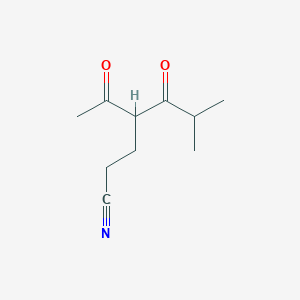
oxophosphanium](/img/structure/B14379739.png)

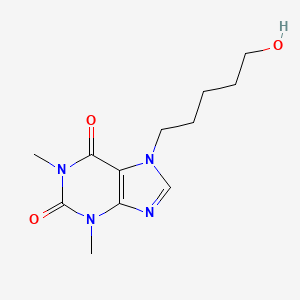
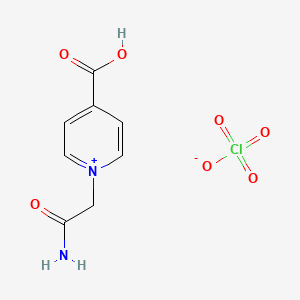
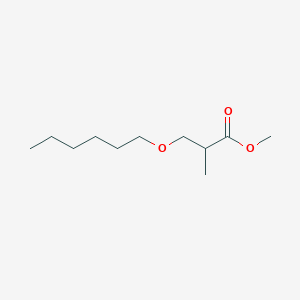
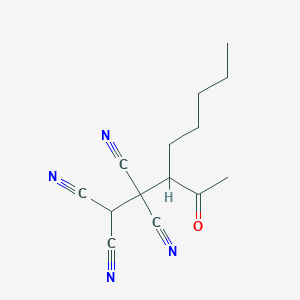
![4-[2-(4-Pentylphenyl)ethyl]benzonitrile](/img/structure/B14379759.png)
![3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14379770.png)
